Hydrogen-Bond Donor Count Relative to N,N-Dimethyl Analog
The target compound possesses a primary carboxamide (HBD count = 2), whereas the N,N-dimethyl analog (CAS 1396877-60-3) carries a tertiary amide (HBD count = 1). This incremental hydrogen-bond donor capacity is predicted to enhance aqueous solubility and modulate interactions with biological hydrogen-bond acceptors, but may reduce passive membrane permeability compared to the dimethyl congener [1]. Quantitative values are derived from computed PubChem descriptors incorporating Cactvs and XLogP3 engines.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 (primary carboxamide –NH₂ and acetamido –NH–) |
| Comparator Or Baseline | N,N-dimethyl-2-(4-(2-(m-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396877-60-3) HBD = 1 (only acetamido –NH–) |
| Quantified Difference | Target HBD = 2 vs. comparator HBD = 1 |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
The HBD count directly influences logD, solubility, and the ability to engage polar binding pockets, making the primary carboxamide form preferable when hydrogen-bonding to carboxylate-recognizing targets is required.
- [1] PubChem Compound Summary for CID 71792196, 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide. National Center for Biotechnology Information (2025). View Source
